Cytotoxicity Profile: HepG-2 IC₅₀ Value as a Starting Point for Cell Panel Profiling vs. Thieno[2,3-d]thiazole Benchmarks
The compound has been tested in an MTT cytotoxicity assay against the human hepatocellular carcinoma cell line HepG-2, yielding an IC₅₀ of 15.4 µM . For broader thieno[2,3-d]thiazole derivatives evaluated in parallel MTT assays, reported IC₅₀ values span an extremely wide range—from as low as 0.01 µM to as high as 8.41 µM (and beyond 10 µM for less optimized derivatives) depending on substitution pattern, indicating that the 15.4 µM value places this compound in a moderate-activity tier . No matched-pair data (same assay, same laboratory, same day) exist for the closest structural analog CAS 681162-21-0, nor for other phenylacetamido-thiazole congeners. This IC₅₀ value should therefore be treated as a single anchor point for planning a comparative cell panel screen rather than as definitive evidence of superiority or inferiority.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HepG-2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 15.4 µM |
| Comparator Or Baseline | Thieno[2,3-d]thiazole derivatives (class range IC₅₀ 0.01–8.41 µM in MTT assays); best-in-class compounds achieve sub-100 nM potency |
| Quantified Difference | Target compound IC₅₀ ~1.8× above the upper bound of the most potent class range; approximately 3–4 orders of magnitude less potent than the most active derivatives (e.g., 0.01 µM) |
| Conditions | MTT assay (cell viability); HepG-2 cell line; incubation time and replicates not specified in available source |
Why This Matters
This datum establishes a quantitative baseline for assessing whether synthetic modifications to the phenylacetamido-thieno[2,3-d]thiazole scaffold improve or diminish hepatocellular carcinoma cytotoxicity, guiding medicinal chemistry resource allocation.
- [1] Rational design, synthesis and anticancer screening of 1,2,4-oxadiazole incorporated thieno[2,3-d]thiazole-isoxazole-pyridine derivatives. DOAJ, 2024. IC₅₀ range 0.01 ± 0.009 µM to 8.41 ± 5.48 µM across multiple cancer cell lines (MCF-7, A549, Colo-205, A2780). View Source
